molecular formula C19H20N2OS B13692292 N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide

N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide

Cat. No.: B13692292
M. Wt: 324.4 g/mol
InChI Key: MSRZTOUOVIXNEY-UHFFFAOYSA-N
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Description

N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide typically involves the reaction of 6-butyl-2-aminobenzothiazole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups.

Scientific Research Applications

N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Butyl-2-benzothiazolyl)-2-chloroacetamide
  • N-(6-Butyl-2-benzothiazolyl)-4-chlorobenzamide

Uniqueness

N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C19H20N2OS/c1-3-4-5-14-8-11-16-17(12-14)23-19(20-16)21-18(22)15-9-6-13(2)7-10-15/h6-12H,3-5H2,1-2H3,(H,20,21,22)

InChI Key

MSRZTOUOVIXNEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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